2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
Overview
Description
2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide is a synthetic organic compound that features both fluorophenoxy and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the fluorophenoxy group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenol reacts with an appropriate electrophile.
Coupling of the imidazole and fluorophenoxy intermediates: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the imidazole ring or other functional groups under appropriate conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce various reduced imidazole derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
- 2-(4-bromophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
- 2-(4-methylphenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide can significantly alter its chemical properties compared to its analogs. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to certain biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(4-imidazol-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-15-3-7-17(8-4-15)24-12-18(23)21-11-14-1-5-16(6-2-14)22-10-9-20-13-22/h1-10,13H,11-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDDRWVGTVUNII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)F)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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